1-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(3-phenylcyclobutyl)ethanone
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Overview
Description
1-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(3-phenylcyclobutyl)ethanone is a complex organic compound featuring a furan ring, a piperazine moiety, and a phenylcyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(3-phenylcyclobutyl)ethanone typically involves multiple steps:
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Formation of the Furan-2-carbonyl Piperazine Intermediate
Starting Materials: Furan-2-carboxylic acid and piperazine.
Reaction Conditions: The carboxylic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine, followed by reaction with piperazine to form the furan-2-carbonyl piperazine intermediate.
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Synthesis of the Phenylcyclobutyl Ethanone Intermediate
Starting Materials: 3-phenylcyclobutanone and a suitable alkylating agent.
Reaction Conditions: The phenylcyclobutanone is alkylated using a reagent such as bromoethane in the presence of a strong base like sodium hydride to form the 2-(3-phenylcyclobutyl)ethanone intermediate.
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Coupling of Intermediates
Reaction Conditions: The furan-2-carbonyl piperazine intermediate is coupled with the 2-(3-phenylcyclobutyl)ethanone intermediate using a coupling reagent such as DCC (dicyclohexylcarbodiimide) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(3-phenylcyclobutyl)ethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The piperazine nitrogen can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like potassium carbonate.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: N-alkyl derivatives of the piperazine moiety.
Scientific Research Applications
1-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(3-phenylcyclobutyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(3-phenylcyclobutyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
1-[4-(Benzoyl)piperazin-1-yl]-2-(3-phenylcyclobutyl)ethanone: Similar structure but with a benzoyl group instead of a furan-2-carbonyl group.
1-[4-(Pyridine-2-carbonyl)piperazin-1-yl]-2-(3-phenylcyclobutyl)ethanone: Contains a pyridine-2-carbonyl group instead of a furan-2-carbonyl group.
Uniqueness
1-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(3-phenylcyclobutyl)ethanone is unique due to the presence of the furan-2-carbonyl group, which can impart distinct electronic and steric properties, potentially leading to unique biological activities and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(3-phenylcyclobutyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-20(15-16-13-18(14-16)17-5-2-1-3-6-17)22-8-10-23(11-9-22)21(25)19-7-4-12-26-19/h1-7,12,16,18H,8-11,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNPCXACNKKTQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2CC(C2)C3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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